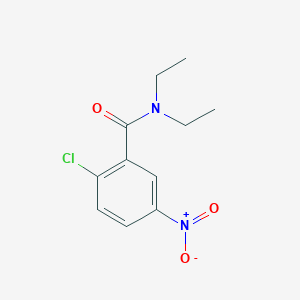

2-chloro-N,N-diethyl-5-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2O3 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

2-chloro-N,N-diethyl-5-nitrobenzamide |

InChI |

InChI=1S/C11H13ClN2O3/c1-3-13(4-2)11(15)9-7-8(14(16)17)5-6-10(9)12/h5-7H,3-4H2,1-2H3 |

InChI Key |

KORYONOMXOSHAK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N,n Diethyl 5 Nitrobenzamide

Established Synthetic Pathways to Halogenated Nitrobenzoic Acid Precursors

The synthesis of 2-chloro-N,N-diethyl-5-nitrobenzamide is critically dependent on the efficient preparation of its precursor, 2-chloro-5-nitrobenzoic acid. This section details the common methods for synthesizing this key intermediate.

Synthesis of 2-Chloro-5-nitrobenzoic Acid as a Key Intermediate

The primary and most established method for synthesizing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid. prepchem.comgoogle.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. prepchem.com The temperature of the reaction is a critical parameter and is carefully controlled to be below 0°C to prevent the formation of unwanted by-products. prepchem.com One common procedure involves stirring o-chlorobenzoic acid with 100% sulfuric acid and then cooling the solution in an ice-salt bath before the dropwise addition of a mixture of nitric acid and sulfuric acid. prepchem.com After the addition is complete, the mixture is allowed to stand at room temperature for several hours before being poured onto ice to precipitate the product. prepchem.com The crude product is then filtered and can be purified by recrystallization from boiling water, yielding a pure product with a melting point of 164-165°C and a yield of approximately 92%. prepchem.com

A significant challenge in this synthesis is the formation of the isomeric by-product, 2-chloro-3-nitrobenzoic acid. google.com The ratio of the desired 2-chloro-5-nitrobenzoic acid to the 2-chloro-3-nitrobenzoic acid isomer is approximately 95:5. google.com To achieve high purity (≥99.5%), a process involving nitration, alkali dissolution, and acid precipitation is employed. google.com After nitration, the crude product mixture is dissolved in an alkaline solution, which allows for the separation of the isomers. Subsequent acidification of the filtrate precipitates the high-purity 2-chloro-5-nitrobenzoic acid. google.com

Table 1: Nitration of o-Chlorobenzoic Acid

| Reactants | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | <0°C | ~92% | prepchem.com |

| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 30-40°C | ~85% (after purification) | google.com |

Derivatization of Benzoic Acid Derivatives for Amide Formation

The conversion of the carboxylic acid group of 2-chloro-5-nitrobenzoic acid into an amide requires activation. This is because the carboxylic acid itself is not reactive enough to undergo direct reaction with an amine. The activation is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. This process is a crucial step in preparing the molecule for the subsequent amidation reaction.

Amidation Reactions for N,N-Dialkylbenzamide Formation

Once the 2-chloro-5-nitrobenzoic acid precursor is obtained, the next step is the formation of the amide bond with diethylamine (B46881) to yield this compound. Several strategies can be employed for this transformation, including direct and indirect methods.

Direct Amidation Strategies with Diethylamine

Direct amidation involves the reaction of the carboxylic acid with the amine in the presence of a coupling agent, which activates the carboxylic acid in situ. While direct thermal condensation of carboxylic acids and amines is possible, it generally requires high temperatures (above 160°C), which can be unsuitable for functionalized substrates. encyclopedia.pub

Microwave-assisted synthesis has emerged as a powerful technique for direct amidation. A catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines has been reported to give high yields in short reaction times. nih.govacs.org This method is considered environmentally friendly as it can be performed without a solvent. nih.gov Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free microwave conditions, which has been shown to be effective for a range of amines and carboxylic acids. nih.gov

Table 2: Direct Amidation of 2-Chloro-5-nitrobenzoic Acid

| Amine | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aliphatic/Aromatic Amines | Microwave-assisted | 80-120°C, 5-30 min, solvent-free | Up to >99% | nih.gov |

| Various Amines | Microwave-assisted with CAN catalyst | 160-165°C, solvent-free | High | nih.gov |

Indirect Amidation via Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides)

A more traditional and widely used method for amide synthesis is the indirect route, which proceeds through an activated carboxylic acid derivative, most commonly an acyl chloride. sci-hub.se This is a two-step process where the carboxylic acid is first converted to the acyl chloride, which is then reacted with the amine.

The conversion of 2-chloro-5-nitrobenzoic acid to its acyl chloride, 2-chloro-5-nitrobenzoyl chloride, is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.se Thionyl chloride is a popular choice as it is volatile, and any excess can be easily removed by distillation. sci-hub.se The reaction of 2-chloro-5-nitrobenzoyl chloride with diethylamine then readily forms the desired this compound. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. A one-pot procedure using thionyl chloride as the activating agent in the presence of the amine and a base like triethylamine (B128534) has also been developed, providing high yields of the corresponding amide. rsc.orgrsc.org

In a related synthesis, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid was treated with an excess of thionyl chloride in the presence of a catalytic amount of DMF to afford the intermediate acyl chloride. nih.gov This intermediate was then refluxed with various amines to yield the target amide derivatives. nih.gov

Table 3: Indirect Amidation via Acyl Chloride

| Starting Material | Chlorinating Agent | Amine | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-chloro-5-nitrobenzoic acid | Thionyl chloride or Oxalyl chloride | Diethylamine | Low to moderate temperature (0–25°C) | This compound | |

| Benzoic acid (model) | Thionyl chloride | Diethylamine | Room temperature, 5 min, one-pot | N,N-diethylbenzamide | rsc.org |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Thionyl chloride, DMF (cat.) | Aromatic/aliphatic amines | Reflux in DMF | Corresponding amides | nih.gov |

Metal-Free Amidation Approaches

In recent years, there has been a growing interest in developing metal-free amidation methods to avoid the potential for metal contamination in the final product. Several organocatalytic and reagent-based approaches have been developed.

One such method involves the use of propylphosphonic anhydride (B1165640) (T3P®) to promote the direct formation of dialkylamides from carboxylic acids using N,N-dialkylformamides as the amine source. nih.gov Mechanistic studies suggest that T3P® facilitates the decomposition of the formamide (B127407) into a secondary amine and carbon monoxide, with the in-situ generated amine then reacting with the carboxylic acid. nih.gov

Another metal-free approach utilizes a combination of triphenylphosphine (B44618) (Ph₃P) and iodine (I₂) as an activator for the direct amidation of carboxylic acids with tertiary amines. researchgate.net This method allows for the conversion of a range of carboxylic acids, including aromatic ones, into their corresponding tertiary amides under mild conditions. researchgate.net The reaction proceeds by adding the tertiary amine to a mixture of iodine and triphenylphosphine, followed by the addition of the carboxylic acid. researchgate.net

The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) is a common protocol for amide bond formation, particularly for electron-deficient amines. nih.gov The addition of 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction efficiency. nih.gov

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The industrial viability and environmental impact of a synthetic route are critically assessed by its efficiency and adherence to the principles of green chemistry. This analysis compares the conventional synthesis of this compound with a potential greener alternative, focusing on metrics such as yield, atom economy, and the nature of reagents and byproducts.

Conventional Synthesis: The Thionyl Chloride Route

The established method for synthesizing this compound relies on the conversion of 2-chloro-5-nitrobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by amidation with diethylamine.

Nitration Step: The initial nitration of o-chlorobenzoic acid to 2-chloro-5-nitrobenzoic acid is reported to proceed with high efficiency, with yields often cited as being between 85% and 92%.

Amidation Step: While specific yield data for the conversion of 2-chloro-5-nitrobenzoyl chloride to this compound is not extensively published, similar reactions involving the amidation of substituted nitrobenzoyl chlorides report a wide range of yields, from moderate to excellent (e.g., 38% to over 93%), depending on the specific substrates and reaction conditions. nih.gov

Green Chemistry Analysis: Despite potentially high yields, the thionyl chloride route presents several significant drawbacks from a green chemistry perspective.

The calculation reveals that a substantial portion of the reactant mass is converted into byproducts (sulfur dioxide and diethylammonium (B1227033) chloride) rather than the target molecule.

Reagent Hazard: Thionyl chloride is a corrosive and hazardous reagent that reacts violently with water. It is also a lachrymator, meaning it irritates the eyes and respiratory system.

Byproduct Generation: The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts (the HCl reacts with excess amine to form a salt). Both are toxic and corrosive gases that require careful handling and neutralization, adding to the process complexity and waste stream.

Solvent Use: This synthesis often employs chlorinated solvents like dichloromethane (B109758) or aprotic solvents such as dimethylformamide (DMF), which are themselves subjects of environmental and health concerns.

Potential Greener Alternative: Direct Catalytic Amidation

A greener approach would circumvent the need for stoichiometric activating agents like thionyl chloride. Direct amidation, where the carboxylic acid and amine react in the presence of a catalyst, represents a more sustainable alternative. Boric acid is one such catalyst that has been shown to facilitate direct amidation.

Hypothetical Green Synthesis: A greener synthesis would involve the direct reaction of 2-chloro-5-nitrobenzoic acid with diethylamine, catalyzed by boric acid, typically with the removal of water to drive the reaction to completion.

Green Chemistry Analysis:

Atom Economy: The atom economy for a direct catalytic amidation is significantly higher than the thionyl chloride route. The only byproduct is water. C₇H₄ClNO₄ + (C₂H₅)₂NH → C₁₁H₁₃ClN₂O₃ + H₂O

Reagents and Byproducts: This method avoids the use of hazardous thionyl chloride and eliminates the generation of SO₂ and HCl. Water is the only byproduct, which is benign. The catalyst, boric acid, is used in small amounts and can potentially be recycled.

Energy and Process Simplification: A one-pot direct amidation would be a more streamlined process, potentially reducing energy consumption and the number of unit operations required.

Comparative Data Tables

The following tables provide a comparative overview of the two synthetic methodologies.

Table 1: Synthetic Efficiency Comparison

| Metric | Conventional (Thionyl Chloride) Route | Greener (Catalytic) Route |

|---|---|---|

| Starting Materials | 2-chloro-5-nitrobenzoic acid, Thionyl Chloride, Diethylamine | 2-chloro-5-nitrobenzoic acid, Diethylamine, Catalyst (e.g., Boric Acid) |

| Key Intermediate | 2-chloro-5-nitrobenzoyl chloride | None (Direct conversion) |

| Typical Overall Yield | Moderate to High | Potentially High (process dependent) |

| Number of Steps | 2 (Activation + Amidation) | 1 (One-pot reaction) |

Table 2: Green Chemistry Principles Comparison

| Principle | Conventional (Thionyl Chloride) Route | Greener (Catalytic) Route |

|---|---|---|

| Atom Economy | Low | Very High |

| Key Reagent Hazard | High (Thionyl chloride is corrosive and toxic) | Low (Boric acid is a mild catalyst) |

| Byproducts | SO₂, HCl (Toxic, corrosive gases) | H₂O (Benign) |

| Waste Generation | Significant (neutralization salts, spent reagents) | Minimal |

| Process Safety | Lower (due to hazardous reagents and byproducts) | Higher |

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For nitrobenzamide derivatives, DFT calculations are crucial for understanding the spatial arrangement of atoms and the influence of various functional groups on the molecule's properties.

In studies of related compounds, such as 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, DFT calculations at the ωB97X-D/6-311g(d,p) level of theory have been used to determine the equilibrium geometry. mdpi.com The results from these calculations show a satisfactory correlation with experimental data obtained from X-ray diffraction, validating the accuracy of the computational models. mdpi.com For instance, analysis of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide revealed that the nitro groups are twisted relative to the benzene (B151609) rings by 2.6 (1)° and 31.3 (2)°, respectively, with a dihedral angle of 70.74 (6)° between the two aromatic rings. researchgate.net This non-planar conformation is often a result of steric hindrance between adjacent bulky substituents. Such computational analyses provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity.

Table 1: Representative Geometrical Parameters from DFT and X-ray Diffraction for a Related Semicarbazide Derivative

| Parameter | Bond/Angle | DFT Calculated Value (ωB97X-D) | Experimental X-ray Value |

| Bond Length (Å) | C=O | 1.23 | 1.22 |

| N-N | 1.39 | 1.40 | |

| C-N (Amide) | 1.38 | 1.36 | |

| Dihedral Angle (°) | Aromatic Ring - Amide | 35.8 | 39.2 |

| Data derived from studies on 4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazide, a structurally related compound. mdpi.com |

Molecular Docking Simulations for Ligand-Receptor Interactions in Derivative Research

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In research on derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, molecular docking simulations have been employed to investigate their interactions with enzyme active sites, such as α-glucosidase and α-amylase. nih.govresearchgate.net These simulations revealed that the compounds bind within the active site through a combination of interactions. nih.govresearchgate.net Key interactions identified include hydrogen bonding, electrostatic forces, and hydrophobic interactions with critical amino acid residues. nih.govresearchgate.net For example, the most active compounds in one study were noted to form strong hydrogen bonds and hydrophobic interactions, which were believed to be crucial for their inhibitory potential. nih.gov The insights from docking are vital for explaining the structure-activity relationships (SAR) observed in a series of compounds, where small changes in the ligand's structure can lead to significant differences in binding affinity. nih.govresearchgate.net

Table 2: Key Interactions of a Related Benzamide (B126) Derivative in Docking Simulations

| Interaction Type | Interacting Groups on Ligand | Receptor Amino Acid Residues |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Sulfonamide SO₂, Nitro NO₂ | Asp, Glu, Arg, His |

| Hydrophobic Interactions | Phenyl rings, Alkyl groups | Val, Leu, Ile, Phe |

| Electrostatic Interactions | Nitro group, Sulfonamide group | Charged residues (Asp, Glu) |

| Interactions are generalized from findings on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability of Related Systems

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing researchers to study the conformational flexibility of molecules and the stability of ligand-receptor complexes.

For derivatives of 2-chloro-nitrobenzamide, MD simulations have been used to validate the stability of docking poses. nih.govresearchgate.net In a study of antidiabetic agents, MD simulations were performed on the most active compound complexed with its target enzymes. nih.gov The stability of the complex was assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone over the simulation time. A stable RMSD value over time suggests that the system has reached equilibrium and the ligand remains securely bound in the active site. nih.gov These simulations also provide information on the dominant forces in the complex; for one derivative, electrostatic interactions were found to be the primary driver for ligand-protein binding. nih.gov

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The three-dimensional conformation of a molecule and the non-covalent interactions it forms are critical to its physical properties and biological activity. These are investigated using both computational methods and experimental techniques like X-ray crystallography.

Studies on related nitrobenzamides reveal that the supramolecular structure is often governed by a network of hydrogen bonds. In the crystal packing of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, molecules are linked into sheets by intermolecular C—H···O hydrogen bonds. researchgate.net In more complex derivatives, N-H···O interactions are common, often leading to the formation of specific ring patterns or chains that stabilize the crystal lattice. mdpi.comresearchgate.net

The presence of a chlorine atom on the benzene ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). mdpi.com While specific studies on halogen bonding in 2-chloro-N,N-diethyl-5-nitrobenzamide are not detailed, the C-Cl group has the potential to interact with electron-rich atoms like oxygen or nitrogen in neighboring molecules or receptor sites, influencing crystal packing and ligand binding.

Prediction of Spectroscopic Parameters (Computational Spectroscopy)

Computational methods can predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions serve as a valuable tool for interpreting experimental spectra and confirming molecular structures.

While specific computational spectroscopy studies on this compound were not found, experimental data from closely related derivatives provide a basis for what would be expected. nih.gov For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, characteristic spectral bands were identified. nih.gov DFT calculations can be used to predict the vibrational frequencies corresponding to IR bands and the chemical shifts for ¹H and ¹³C NMR spectra. Comparing these theoretical predictions with experimental values for known compounds helps validate the computational model, which can then be used to predict the spectra of new or uncharacterized molecules.

Table 3: Characteristic Experimental Spectroscopic Data for Related Benzamide Derivatives

| Spectrum Type | Functional Group | Characteristic Signal Range |

| IR (cm⁻¹) | N-H Stretch (Amide) | 3294–3524 |

| C=O Stretch (Amide) | 1614–1692 | |

| NO₂ Asymmetric Stretch | 1506–1587 | |

| NO₂ Symmetric Stretch | 1302–1378 | |

| ¹H NMR (ppm) | CONH Proton | δ 10.19–10.81 |

| Aromatic Protons | δ 6.58–8.58 | |

| ¹³C NMR (ppm) | Various Carbons | δ 17.72–168.51 |

| Data sourced from experimental analysis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies

Reactions Involving the Amide Functional Group

The N,N-disubstituted amide group in 2-chloro-N,N-diethyl-5-nitrobenzamide is generally stable. However, it can undergo specific reactions under appropriate conditions. The primary reaction involving this group is hydrolysis, which would lead to the cleavage of the amide bond to form 2-chloro-5-nitrobenzoic acid and diethylamine (B46881). This reaction typically requires harsh conditions, such as strong acid or base and high temperatures, due to the resonance stabilization of the amide bond.

Another potential transformation is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiH_4) can reduce the amide to an amine, which would yield 2-chloro-N,N-diethyl-5-nitrobenzylamine. This transformation converts the planar amide into a tetrahedral amine, significantly altering the molecule's three-dimensional structure.

Transformations of the Nitro Group (e.g., Reduction to Amino Group)

The nitro group is a key site for chemical modification, with its reduction to an amino group being a common and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly changing the electronic properties of the aromatic ring.

Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a widely used method where the nitro group is reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often preferred for its high selectivity, as it typically does not affect the chloro substituent or the amide functional group under controlled conditions.

Metal-Based Reducing Agents: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also effective for the reduction of aromatic nitro groups.

The resulting 5-amino-2-chloro-N,N-diethylbenzamide is a valuable intermediate. The newly formed amino group can serve as a handle for a wide range of further derivatizations, including diazotization reactions, acylation, and alkylation, allowing for the introduction of diverse functionalities.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product | Selectivity |

| H₂, Pd/C | Catalytic hydrogenation | 5-amino-2-chloro-N,N-diethylbenzamide | High, preserves chloro and amide groups |

| SnCl₂/HCl | Acidic medium | 5-amino-2-chloro-N,N-diethylbenzamide | Effective for nitro group reduction |

| Fe/HCl or Fe/NH₄Cl | Acidic or neutral medium | 5-amino-2-chloro-N,N-diethylbenzamide | Classical and cost-effective method |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups (nitro and chloro) ortho and para to each other. The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles.

This reactivity allows for the introduction of a wide array of functional groups in place of the chlorine atom. Common nucleophiles used in such reactions include:

Alkoxides (RO⁻) to form ethers.

Amines (RNH₂) to form substituted anilines.

Thiolates (RS⁻) to form thioethers.

The success of these substitution reactions is dependent on the reaction conditions and the nature of the incoming nucleophile. This pathway is a powerful tool for creating analogs with modified properties. Conversely, electrophilic aromatic substitution on this ring is disfavored due to the deactivating nature of the existing substituents.

Formation of Novel Benzamide (B126) Derivatives via Structural Modification

The chemical handles present in this compound serve as a foundation for the synthesis of novel derivatives. Research has focused on modifying the N-substituents, the aromatic ring substituents, and the core benzamide structure to explore structure-activity relationships.

For instance, the synthesis of N-substituted derivatives by reacting 2-chloro-5-nitrobenzoyl chloride with various primary or secondary amines leads to a library of compounds with diverse steric and electronic features around the amide nitrogen. Furthermore, the reduction of the nitro group followed by functionalization of the resulting amine has been a fruitful strategy. Similarly, the substitution of the 2-chloro group provides another avenue for structural diversification.

One advanced strategy involves using the nitroaromatic scaffold as a basis for bioreductive prodrugs. The nitro group can be selectively reduced by enzymes found in hypoxic environments, such as those in solid tumors, to generate cytotoxic species. This approach aims to achieve targeted drug delivery and activation, enhancing therapeutic efficacy while minimizing systemic toxicity.

Academic Research Applications and Utility of the Compound

Role as a Key Synthetic Building Block in Organic Chemistry

In the field of organic synthesis, 2-chloro-N,N-diethyl-5-nitrobenzamide serves as a valuable intermediate or building block. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to create more complex molecules. The synthesis of this compound itself typically involves the amidation of 2-chloro-5-nitrobenzoyl chloride with diethylamine (B46881). The precursor, 2-chloro-5-nitrobenzoic acid, is synthesized via the nitration of o-chlorobenzoic acid.

The key functional groups that make this compound a versatile building block are:

The Chloro Group: The chlorine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, such as alkoxy, amino, or cyano groups, by reacting it with appropriate nucleophiles.

The Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions. More importantly, it can be readily reduced to an amino group (-NH2). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative opens up a vast array of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing various substituents. The amino group can also be acylated or alkylated.

The Diethylamide Group: This tertiary amide is generally stable under many reaction conditions, making it a reliable functional group during multi-step syntheses.

The strategic manipulation of these functional groups allows chemists to use this compound as a scaffold to construct a variety of more complex and functionally diverse molecules for further investigation.

Precursor for the Synthesis of Diverse Chemical Libraries for Research

A primary application of versatile building blocks in modern chemistry, particularly in medicinal chemistry and drug discovery, is the synthesis of chemical libraries. A chemical library is a collection of diverse, but structurally related, compounds. Although specific libraries based solely on this compound are not extensively documented, its structure is well-suited for this purpose.

The reactivity of the chloro and nitro groups allows for the generation of a large number of analogues from a single starting scaffold. For instance:

Derivatization via Nucleophilic Substitution: By reacting this compound with a library of different nucleophiles (e.g., various alcohols, amines, thiols), a library of compounds with diverse substituents at the 2-position can be created.

Derivatization via Reduction and Subsequent Reactions: The nitro group can be reduced to an amine. This new amino group can then be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a large set of amide, sulfonamide, or urea (B33335) derivatives, respectively.

This approach, known as parallel synthesis, enables the rapid generation of many new chemical entities. These libraries can then be screened against biological targets (e.g., enzymes, receptors) to identify "hit" compounds with potential therapeutic activity. The synthesis of libraries of related nitrobenzamide derivatives has been a strategy in the search for new bioactive agents.

Applications in Material Science Research

In material science, monomers containing specific functional groups are often used to synthesize specialty polymers and coatings with desired properties. While there is no specific literature detailing the use of this compound as a monomer, its derivatives hold theoretical potential in this area.

The key to its potential application lies in the transformation of the nitro group. As mentioned, the nitro group can be reduced to an amino group. The resulting compound, 2-amino-N,N-diethyl-5-chlorobenzamide (after reduction of the nitro group and assuming the chloro group remains), is a diamine precursor. Such aromatic amines are common monomers for the synthesis of high-performance polymers, such as:

Polyamides: The amino group could react with diacyl chlorides to form aromatic polyamides (aramids), which are known for their high thermal stability and mechanical strength.

Polyimides: The amino group could also be used in the synthesis of polyimides, another class of high-performance polymers with excellent thermal and chemical resistance, often used in electronics and aerospace applications.

The presence of the diethylamide and chloro groups would impart specific properties, such as altered solubility, adhesion, and thermal characteristics, to the resulting polymer. However, it must be stressed that these applications are theoretical and would require significant research and development to be realized.

Utility in Analytical Chemistry Methodologies

In analytical chemistry, specific reagents are often required for the detection and quantification of certain analytes. These reagents typically react selectively with the target analyte to produce a measurable signal, such as a color change (colorimetric assays) or fluorescence.

There are no established analytical methods that specifically use this compound as a reagent. However, its chemical structure suggests potential, yet undeveloped, applications. For example, the nitroaromatic scaffold is known to be electrochemically active, meaning it can be detected by techniques like voltammetry. A derivative of this compound could potentially be designed as a selective ligand for a particular metal ion. Upon binding, a change in its electrochemical or spectroscopic properties could be measured, forming the basis of a sensor.

Furthermore, the reduction of the nitro group to a fluorescent amino group, or its conversion to a diazonium salt for coupling reactions to form azo dyes, are classic chemical transformations used in developing colorimetric and fluorometric analytical methods. A research program could potentially explore the use of this compound as a precursor for developing new analytical reagents, though no such applications are currently documented.

Environmental Research and Degradation Studies of Nitroaromatic Benzamides

Biodegradation Pathways and Mechanisms of Nitroaromatic Compounds

The microbial degradation of nitroaromatic compounds is a key area of environmental research, as microorganisms have evolved diverse strategies to metabolize these synthetic chemicals. asm.orgnih.gov Bacteria, in particular, have demonstrated the ability to use certain nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The biodegradation of these compounds can proceed through several major pathways, primarily involving either the reduction of the nitro group or the oxidative attack on the aromatic ring. magtech.com.cnnih.gov

Reductive Pathways: A common microbial strategy involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. nih.govresearchgate.net This process is often cometabolic, meaning it requires other carbon sources to supply the necessary reducing equivalents. nih.gov Enzymes known as nitroreductases, which are found in many bacteria, catalyze these reductions using cofactors like NADH or NADPH. nih.goveaht.orgnih.gov The resulting aromatic amines can be more amenable to further degradation or may be incorporated into soil organic matter. nih.gov For a compound like 2-chloro-N,N-diethyl-5-nitrobenzamide, a reductive pathway would likely lead to the formation of 2-chloro-N,N-diethyl-5-aminobenzamide.

Oxidative Pathways and Denitration: Alternatively, microorganisms can initiate degradation by directly attacking the aromatic ring. This can occur through several enzymatic mechanisms:

Dioxygenases: These enzymes insert two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov This is a common strategy for degrading compounds like nitrobenzene (B124822) and nitrotoluenes. nih.gov

Monooxygenases: These enzymes can add a single oxygen atom, which also facilitates the removal of the nitro group from compounds like nitrophenols. nih.goveaht.org

Hydride-Meisenheimer Complex Formation: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming an intermediate complex. This complex then rearomatizes by eliminating a nitrite ion. nih.gov

These oxidative pathways ultimately lead to ring cleavage and mineralization of the compound. nih.gov The removal of the nitro group is a critical step and is referred to as denitration. acs.orgrsc.org

| Pathway Type | Key Enzymes | Initial Reaction | Primary Intermediate(s) | Applicable To | Reference |

|---|---|---|---|---|---|

| Reductive | Nitroreductases | Reduction of the nitro group | Nitroso, Hydroxylamino, and Amino compounds | Nitrobenzene, Nitrotoluenes | nih.govresearchgate.netnih.gov |

| Oxidative (Dioxygenase) | Dioxygenases | Hydroxylation of the aromatic ring | Catechols | Nitrobenzene, Nitrotoluenes, Chloronitrobenzenes | nih.govnih.gov |

| Oxidative (Monooxygenase) | Monooxygenases | Hydroxylation of the aromatic ring | Hydroxylated aromatics (e.g., nitrophenols) | Nitrophenols | nih.goveaht.org |

| Oxidative (Hydride Addition) | Not specified | Hydride addition to the ring | Hydride-Meisenheimer complex | Dinitro and Trinitro compounds | nih.gov |

Photolytic and Hydrolytic Degradation of Related Chemical Structures

Beyond biodegradation, abiotic processes such as photolysis and hydrolysis can significantly contribute to the transformation of nitroaromatic benzamides in the environment.

Photolytic Degradation: Nitroaromatic compounds absorb ultraviolet (UV) radiation, which can initiate photochemical reactions. dtic.milrsc.org The photolysis of these compounds can be complex, potentially leading to the formation of various intermediates, including aromatic nitrosocompounds and nitrophenols. dtic.mil For some nitroaromatics, photolysis can proceed via the cleavage of the carbon-nitro bond, forming radical species. researchgate.net The presence of other substances in water, such as nitrate (B79036) or nitrite ions, can trigger photonitration processes, potentially forming additional nitro-derivatives. nih.gov The efficiency of photodegradation, often measured by the quantum yield, can be influenced by the solvent and the specific chemical structure. dtic.milscilit.com For instance, studies on nitro-polycyclic aromatic hydrocarbons showed that degradation rates vary significantly with the solvent, with chlorinated solvents like chloroform (B151607) often leading to faster degradation. scilit.com

Hydrolytic Degradation: The amide bond (-CONH-) is known for its inherent stability, making non-enzymatic hydrolysis a slow process under neutral environmental conditions. rsc.org However, the hydrolysis of benzamides can be catalyzed by acidic or basic conditions. rsc.orglibretexts.orgacs.org

Base-catalyzed hydrolysis: In the presence of a base like sodium hydroxide (B78521), benzamides hydrolyze to form a salt of the carboxylic acid (e.g., sodium benzoate) and ammonia (B1221849) or an amine. libretexts.orggeocities.ws The rate-determining step is typically the addition of a hydroxide ion to the amide's carbonyl carbon. rsc.org

Acid-catalyzed hydrolysis: In strong acids, the amide is hydrolyzed to a carboxylic acid and the ammonium (B1175870) salt of the amine. libretexts.orgcdnsciencepub.com

For this compound, hydrolysis would cleave the amide bond, yielding 2-chloro-5-nitrobenzoic acid and N,N-diethylamine. The rate of this reaction would be highly dependent on the pH of the surrounding environment. nih.gov

| Process | Conditions | Target Bond/Group | Primary Products (from Benzamide) | Reference |

|---|---|---|---|---|

| Photolysis | UV Radiation | Aromatic ring, C-NO₂ bond | Nitrosocompounds, Nitrophenols, Radical species | dtic.milresearchgate.net |

| Hydrolysis (Acidic) | Low pH (strong acid) | Amide bond (C-N) | Carboxylic acid, Ammonium salt | libretexts.orgcdnsciencepub.com |

| Hydrolysis (Basic) | High pH (strong base) | Amide bond (C-N) | Carboxylate salt, Amine | libretexts.orgacs.org |

Environmental Fate and Persistence of Substituted Benzamide (B126) Compounds in Research Contexts

The environmental fate of a chemical like this compound is determined by a combination of its chemical properties and environmental factors. nih.gov The persistence of nitroaromatic compounds is a known issue, as their chemical structure makes them recalcitrant to degradation. asm.orgnih.govresearchgate.net

Substituted benzamides are used in various applications, including as herbicides. mdpi.com Their environmental behavior is influenced by processes such as sorption to soil and sediment, transport in water, and potential for bioaccumulation. Explosive compounds with nitroaromatic structures are generally weakly hydrophobic, suggesting a low potential for bioaccumulation, which has been confirmed in studies with soil invertebrates. researchgate.net However, the transformation products can have different properties and fates. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of strong acids and high temperatures, which carry significant environmental footprints. digitellinc.com Future research will increasingly focus on developing novel and sustainable synthetic routes that align with the principles of green chemistry. uniroma1.it

Biocatalysis and Photocatalysis: A promising avenue lies in the exploration of biocatalytic and photocatalytic methods. digitellinc.combohrium.com Enzymes, such as nitroreductases, have demonstrated the ability to catalyze the reduction of nitro groups under mild, aqueous conditions, offering a more environmentally benign alternative to conventional chemical reductions. researchgate.netchemrxiv.org Research into photoenzymatic systems, which utilize light energy to drive enzymatic reactions, could lead to highly selective and efficient syntheses. bohrium.com Furthermore, the use of enzymes like horseradish peroxidase for oxidative nitration presents a potential green pathway for introducing the nitro group onto aromatic rings. digitellinc.com

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major contributor to the environmental impact of chemical synthesis. nih.gov Future research will likely investigate solvent-free reaction conditions, such as mechanochemical synthesis, which utilizes mechanical force to initiate reactions. Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental burden of the synthetic process. nih.gov

Exploration of Advanced Characterization Techniques

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to characterize 2-chloro-N,N-diethyl-5-nitrobenzamide and its derivatives, future research will benefit from the application of more advanced characterization methods. These techniques can provide deeper insights into the compound's three-dimensional structure, intermolecular interactions, and solid-state properties.

Single-Crystal X-ray Diffraction: A prime example of an advanced characterization technique is single-crystal X-ray diffraction. This method allows for the precise determination of the molecular and crystal structure of a compound. For instance, studies on the solvates of related precursors, such as 2-chloro-5-nitrobenzoic acid, have utilized single-crystal XRD to elucidate the complex network of hydrogen bonds and other intermolecular interactions that stabilize the crystal lattice. researchgate.net Applying this technique to this compound and its derivatives would provide invaluable information about their conformational preferences and packing arrangements in the solid state.

Computational and Spectroscopic Correlation: The integration of high-level computational studies with experimental spectroscopic data offers a powerful approach to understanding molecular properties. researchgate.net For example, correlating experimental vibrational spectra (IR and Raman) with theoretical spectra calculated using density functional theory (DFT) can lead to a more accurate assignment of vibrational modes and a deeper understanding of the electronic structure. Such studies can also help in elucidating the nature of non-covalent interactions that govern the supramolecular assembly of these molecules.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and activities. bohrium.comresearchgate.netyoutube.com For this compound, these computational tools can accelerate research by prioritizing synthetic targets and predicting their potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity or other properties. nih.govnih.gov By developing QSAR models for derivatives of this compound, researchers can identify the key molecular descriptors that influence a desired outcome, such as antimicrobial or anticancer activity. nih.govaimspress.comresearchgate.netresearchgate.net This predictive capability can guide the design of new derivatives with enhanced potency and selectivity, while also potentially predicting toxicity. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interaction of small molecules with biological macromolecules, such as enzymes and receptors. nih.gov For derivatives of this compound with potential therapeutic applications, these simulations can predict binding affinities and modes of interaction at the atomic level. nih.gov For example, in a study of related nitrobenzamide derivatives as antidiabetic agents, molecular docking was used to understand how these compounds interact with the active sites of target enzymes. nih.gov

Predictive Models for Physicochemical Properties: AI and ML algorithms can also be trained to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, directly from the molecular structure. youtube.com These predictions are crucial in the early stages of drug discovery and materials development, as they can help to identify candidates with favorable pharmacokinetic and material properties, thereby reducing the need for extensive experimental screening.

Expanding the Scope of Derivatization for Specialized Research Applications

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with specialized applications. Future research will focus on expanding this derivatization to explore new chemical space and unlock novel functionalities. The precursor, 2-chloro-5-nitrobenzoic acid, is a valuable building block for creating complex molecules. guidechem.comchemimpex.com

Medicinal Chemistry: A significant area of future research will be the continued exploration of derivatives of this compound for medicinal applications. Building on existing work that has shown antimicrobial and anticancer potential in related nitrobenzamide structures, researchers can systematically modify the substituents on the aromatic ring and the amide nitrogen to optimize these activities. For instance, the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has yielded compounds with promising antidiabetic properties. nih.gov Further derivatization could lead to the discovery of new therapeutic agents for a range of diseases.

Materials Science: The unique electronic and photophysical properties of nitroaromatic compounds make them attractive candidates for applications in materials science. The derivatization of the this compound scaffold could lead to the development of novel dyes, pigments, and fluorescent probes. The presence of the nitro group, a strong electron-withdrawing group, can be exploited to tune the optical and electronic properties of the resulting materials.

Agrochemicals: The derivatization of the 2-chloro-5-nitrobenzoic acid core has been utilized in the development of agrochemicals. chemimpex.com Future research could explore the synthesis and evaluation of new derivatives of this compound for their potential as herbicides, fungicides, or insecticides. The goal would be to develop more effective and environmentally benign crop protection agents.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of diethylamide groups (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and nitro/chloro substituents on the aromatic ring .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) validates the molecular ion peak (e.g., m/z 335 [M+H]+ observed in similar nitrobenzamides) .

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) provide functional group confirmation .

How does the nitro group influence the compound’s stability under acidic or basic conditions?

Methodological Answer :

The nitro group’s electron-withdrawing nature increases electrophilicity, making the aromatic ring susceptible to nucleophilic attack under basic conditions. Stability studies should involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures, followed by HPLC analysis to track degradation. For example, nitrobenzamide analogs show hydrolysis of the amide bond in strong acids (pH < 3) .

Advanced Research Questions

What computational methods can predict reaction pathways for synthesizing this compound?

Methodological Answer :

Density Functional Theory (DFT) simulations can model transition states and intermediate energies during amide bond formation. Tools like Gaussian or ORCA assess solvent effects (e.g., dichloroethane’s polarity) and activation barriers. Recent studies combine quantum mechanics/molecular mechanics (QM/MM) to optimize reaction coordinates, reducing experimental trial-and-error .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Substituent Variation : Replace chloro or nitro groups with bioisosteres (e.g., fluoro, cyano) to modulate lipophilicity and target binding. For example, 5-amino-2-chloro analogs show improved receptor affinity due to hydrogen-bonding potential .

- Amide Side Chain Modification : Introducing piperazine or indazole groups (as seen in related compounds) can enhance solubility and pharmacokinetic profiles .

- In Silico Docking : Use AutoDock or Schrödinger to screen derivatives against target enzymes (e.g., kinases) for binding energy predictions .

What mechanistic insights explain side reactions during the amidation step?

Methodological Answer :

Side reactions often arise from incomplete activation of the carboxylic acid precursor. Using excess oxalyl chloride (1.5–2.0 eq.) ensures full conversion to the acyl chloride intermediate. Competing hydrolysis can occur if moisture is present; thus, anhydrous conditions and molecular sieves are essential. GC-MS or in situ IR can detect intermediates like mixed anhydrides .

How can crystallography resolve structural ambiguities in this compound?

Methodological Answer :

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, critical for confirming regiochemistry. For example, SCXRD of N-benzyl-2-chloroacetamide derivatives revealed planar amide geometry and chloro-substituent orientation . Crystallization in ethyl acetate/hexane mixtures at low temperatures yields suitable crystals.

What strategies mitigate solubility challenges in biological assays?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound solubility without denaturing proteins.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase aqueous solubility, as demonstrated for nitrobenzamide agrochemicals .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.